molecular formula C21H33IO2 B1200636 14-(2-iodophenyl)-3-methyltetradecanoic acid CAS No. 85578-85-4

14-(2-iodophenyl)-3-methyltetradecanoic acid

Cat. No.: B1200636
CAS No.: 85578-85-4
M. Wt: 444.4 g/mol
InChI Key: LNBNTCPDITYKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-(2-iodophenyl)-3-methyltetradecanoic acid is an organic compound characterized by the presence of an iodophenyl group attached to a tetradecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 14-(2-iodophenyl)-3-methyltetradecanoic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

14-(2-iodophenyl)-3-methyltetradecanoic acid can undergo various chemical reactions, including:

    Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.

    Reduction: The iodophenyl group can be reduced to form phenyl derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Iodophenol derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

14-(2-iodophenyl)-3-methyltetradecanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a radiolabeled compound for imaging studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 14-(2-iodophenyl)-3-methyltetradecanoic acid involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in various binding interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Iodophenyl)acetic acid: Similar in structure but with a shorter carbon chain.

    15-(4-Iodophenyl)pentadecanoic acid: Similar in structure but with a different carbon chain length.

Uniqueness

14-(2-iodophenyl)-3-methyltetradecanoic acid is unique due to its specific carbon chain length and the presence of a methyl group, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

85578-85-4

Molecular Formula

C21H33IO2

Molecular Weight

444.4 g/mol

IUPAC Name

14-(2-iodophenyl)-3-methyltetradecanoic acid

InChI

InChI=1S/C21H33IO2/c1-18(17-21(23)24)13-9-7-5-3-2-4-6-8-10-14-19-15-11-12-16-20(19)22/h11-12,15-16,18H,2-10,13-14,17H2,1H3,(H,23,24)

InChI Key

LNBNTCPDITYKJF-UHFFFAOYSA-N

SMILES

CC(CCCCCCCCCCCC1=CC=CC=C1I)CC(=O)O

Canonical SMILES

CC(CCCCCCCCCCCC1=CC=CC=C1I)CC(=O)O

Synonyms

14-((131)iodophenyl)-beta-methyltetradecanoic acid
14-(iodophenyl)-3-methyltetradecanoic acid
14-(iodophenyl)-3-methyltetradecanoic acid, 4-iodo-(123I)labeled
14-(iodophenyl)-3-methyltetradecanoic acid, 4-iodo-(131I)labeled
BMTDA
I-PBMTA

Origin of Product

United States

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